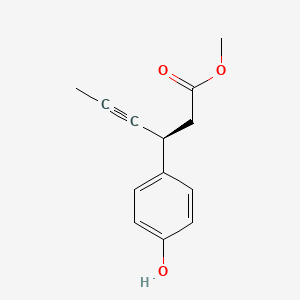

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Description

Properties

IUPAC Name |

methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207693 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865233-36-9 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of (s)-methyl 3-(4-hydroxyphenyl)hex-4-ynoate typically begins with commercially available precursors. Key starting materials include 4-hydroxybenzaldehyde and propargyl bromide , which undergo sequential transformations to introduce the alkyne and ester functionalities. A critical intermediate in this process is 3-(4-hydroxyphenyl)hex-4-ynoic acid , which is subsequently esterified to yield the target compound.

Stepwise Reaction Mechanisms

The synthetic pathway involves two primary steps:

-

Alkyne Formation : A nucleophilic substitution reaction between 4-hydroxybenzaldehyde derivatives and propargyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) generates the alkyne-containing intermediate.

-

Esterification : The carboxylic acid intermediate is treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the methyl ester.

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Alkyne Formation | Propargyl bromide, K₂CO₃, DMF | 80 | 12 | 65–75 |

| Esterification | Methanol, H₂SO₄, reflux | 100 | 6 | 85–90 |

Industrial-Scale Production Methods

Continuous Flow Systems

Industrial synthesis prioritizes scalability and reproducibility. Automated continuous flow reactors are employed to enhance reaction efficiency and minimize byproduct formation. For instance, a tubular reactor system with real-time monitoring ensures precise control over temperature and residence time, achieving >90% conversion rates for the esterification step.

Purification Techniques

Crude product purification involves a combination of liquid-liquid extraction (using ethyl acetate and water) and column chromatography (silica gel, hexane/ethyl acetate gradient). Industrial facilities often substitute chromatography with crystallization for cost-effectiveness, leveraging the compound’s moderate solubility in cold methanol.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Approaches

While laboratory-scale syntheses emphasize flexibility (e.g., varying catalysts or solvents), industrial processes optimize for throughput. For example:

-

Catalyst Selection : Lab methods may use heterogeneous catalysts like Amberlyst-15 for esterification, whereas industrial setups prefer homogeneous acids (e.g., H₂SO₄) for easier separation.

-

Solvent Systems : Industrial protocols often replace DMF with greener solvents like acetonitrile to reduce environmental impact.

Critical Evaluation of Challenges and Solutions

Stereochemical Purity

A major challenge lies in maintaining high enantiomeric excess (ee) during scale-up. Impurities often arise from racemization at the stereogenic center during esterification. Mitigation strategies include:

Byproduct Formation

Side reactions, such as over-alkylation of the hydroxyphenyl group, are suppressed by using protective groups (e.g., tert-butyldimethylsilyl ether) during alkyne formation. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the phenolic hydroxyl group without degrading the alkyne .

Chemical Reactions Analysis

Types of Reactions

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alkenes or alkanes.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate has the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol. Its structure features a hexynoic acid backbone with a hydroxyphenyl substitution, contributing to its unique biological activities. The compound is recognized for its role as an agonist of G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism .

Metabolic Disorders

The primary application of this compound lies in its potential to manage type 2 diabetes. Research indicates that this compound enhances insulin sensitivity and secretion in response to glucose levels, making it a candidate for therapeutic development aimed at improving glycemic control in diabetic patients .

Case Studies:

- A study demonstrated that GPR40 agonists, including this compound, can significantly reduce HbA1c levels in patients with type 2 diabetes, outperforming traditional DPPIV inhibitors and exhibiting a lower incidence of hypoglycemia .

- Preclinical trials have shown that this compound can modulate glucose homeostasis and may help mitigate obesity-related metabolic disorders .

Anti-inflammatory Properties

In addition to its metabolic applications, this compound has demonstrated anti-inflammatory effects. Its ability to activate GPR40 is associated with reduced inflammation markers, suggesting potential use in treating conditions characterized by chronic inflammation .

Research Findings:

- Investigations into the compound's pharmacological profile have revealed that it can suppress pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases such as metabolic syndrome and cardiovascular conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The synthetic routes may vary based on desired yields and environmental considerations.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyphenyl substitution on hexynoic acid | Agonist of GPR40 |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain | Different metabolic pathways |

| (R)-3-(4-hydroxyphenyl)butyric acid | Shorter carbon chain | Potentially different biological effects |

This table illustrates how variations in carbon chain length and functional groups can affect biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Key Trends :

- Ester vs. Acid : Methyl/ethyl esters generally outperform carboxylic acids in cell-based assays due to improved lipophilicity .

- Stereochemistry : (S)-enantiomers are prioritized in drug development for target specificity .

- Substituent Effects : Halogenation (e.g., bromine) significantly enhances bioactivity .

Biological Activity

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexynoic acid backbone with a hydroxyphenyl substituent, contributing to its unique biological activities. The molecular formula is , with a molecular weight of approximately 218.25 g/mol. The presence of both the alkyne and hydroxy groups allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with microbial membranes, leading to disruption and cell death. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent in pharmaceuticals .

Antioxidant Effects

The compound has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The hydroxyphenyl group is known to scavenge free radicals, thereby preventing cellular damage associated with oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

GPR40 Receptor Agonism

This compound has been identified as an agonist for the GPR40 receptor (also known as FFAR1), which is involved in insulin secretion and glucose metabolism. Activation of this receptor enhances insulin sensitivity and secretion, making it a candidate for managing type 2 diabetes . In vivo studies have demonstrated that this compound can improve glycemic control by modulating pancreatic beta-cell function .

The biological activity of this compound is attributed to its ability to engage with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic nature of the hydroxyphenyl group allows for π-π stacking interactions with other aromatic residues in proteins, further stabilizing binding interactions.

- Click Chemistry : The alkyne moiety can participate in click chemistry reactions, facilitating the formation of more complex molecules that may enhance therapeutic efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating potential for development as an antimicrobial agent .

GPR40 Agonism and Diabetes Management

In pharmacokinetic studies conducted on rats, this compound exhibited favorable absorption characteristics with a peak plasma concentration () of 2.78 µg/mL after an oral dose of 3 mg/kg. This profile suggests good bioavailability and supports its progression into further efficacy studies aimed at type 2 diabetes management .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hexynoic acid backbone with hydroxy group | Antimicrobial and antioxidant properties; GPR40 agonist |

| (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester | Similar structure but different stereochemistry | Potentially different pharmacokinetics; studied for metabolic disorders |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways; less potent as GPR40 agonist |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate?

- Methodological Answer : The synthesis typically involves coupling reactions between 4-hydroxyphenylacetylene derivatives and methyl esters. For example, asymmetric catalysis using chiral ligands (e.g., oxazaborolidines) can achieve the (S)-configuration. Key steps include:

Protection of the hydroxyl group on the phenyl ring using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions.

Sonogashira coupling between the protected aryl halide and a terminal alkyne precursor.

Deprotection under mild acidic conditions (e.g., TBAF in THF) to restore the hydroxyl group.

Reference synthetic protocols for structurally similar compounds are detailed in studies involving 4-hydroxyphenyl derivatives .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to separate enantiomers. Retention times are compared to standards.

- Optical Rotation : Measure specific rotation ([α]D) using a polarimeter and compare with literature values for (S)-configured analogs.

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration by analyzing differential absorption of left- vs. right-circularly polarized IR light.

These methods are validated in studies on chiral ester derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Identifies protons on the aromatic ring (δ 6.5–7.0 ppm), alkyne protons (δ 2.5–3.0 ppm), and methyl ester (δ 3.7 ppm).

- ¹³C-NMR : Confirms the ester carbonyl (δ 170–175 ppm) and alkyne carbons (δ 70–90 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄O₃ requires [M+H]⁺ = 219.1022).

- FT-IR : Detects O–H (3200–3600 cm⁻¹), C≡C (2100–2260 cm⁻¹), and ester C=O (1720–1750 cm⁻¹) stretches.

Detailed spectral data for analogous compounds are available in published works .

Q. What are the primary research applications of this compound in biochemistry?

- Methodological Answer :

- Enzyme Inhibition Studies : Acts as a substrate analog for tyrosinase or cytochrome P450 enzymes due to its 4-hydroxyphenyl group. Kinetic assays (e.g., Michaelis-Menten plots) assess competitive inhibition.

- Probe for Receptor Binding : Fluorescent tagging (e.g., BODIPY derivatives) enables visualization of interactions with G-protein-coupled receptors (GPCRs).

Similar applications are documented for methyl 3-(4-hydroxyphenyl)acrylate derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with palladium or copper catalysts to enhance enantiomeric excess (ee).

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during esterification.

Reaction optimization strategies are discussed in studies on chiral ester synthesis .

Q. How to address contradictions in NMR data during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Employ COSY (homonuclear correlation) and HSQC (¹H-¹³C correlation) to resolve overlapping signals.

- Computational Validation : Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09).

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

These approaches are validated in structural studies of complex esters .

Q. What strategies mitigate instability during storage?

- Methodological Answer :

- Protection from Light : Store in amber vials to prevent photodegradation of the alkyne and phenolic groups.

- Low-Temperature Storage : Keep at –20°C under inert gas (N₂ or Ar) to avoid oxidation.

- Lyophilization : Convert to a stable lyophilized powder for long-term storage.

Stability protocols are adapted from guidelines for reactive esters .

Q. How does the stereochemistry affect biological activity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model (S)- vs. (R)-enantiomer binding to target proteins (e.g., estrogen receptors).

- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition studies. For example, (S)-enantiomers of similar compounds show 10-fold higher affinity due to optimal hydrogen bonding .

- Pharmacokinetic Profiling : Assess enantiomer-specific metabolism using liver microsomes.

Stereochemical impacts are highlighted in studies on chiral drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.